Cas no 13234-71-4 (Ethyl 2-Cyano-2-(naphthalen-1-yl)acetate)

Ethyl 2-Cyano-2-(naphthalen-1-yl)acetate is a versatile organic compound featuring a naphthalene core linked to an ethyl cyanoacetate moiety. Its structure combines the reactivity of the cyano and ester functional groups with the aromatic properties of naphthalene, making it a valuable intermediate in synthetic chemistry. This compound is particularly useful in the synthesis of heterocycles, pharmaceuticals, and fine chemicals due to its ability to undergo condensation, cyclization, and nucleophilic substitution reactions. Its stability under standard conditions and compatibility with various reaction conditions enhance its utility in multi-step synthetic routes. The product is commonly employed in research and industrial applications requiring precise functional group transformations.
Ethyl 2-Cyano-2-(naphthalen-1-yl)acetate structure
13234-71-4 structure
商品名:Ethyl 2-Cyano-2-(naphthalen-1-yl)acetate
CAS番号:13234-71-4
MF:C15H13NO2
メガワット:239.26922
CID:1064935

Ethyl 2-Cyano-2-(naphthalen-1-yl)acetate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-Cyano-2-(naphthalen-1-yl)acetate

計算された属性

  • せいみつぶんしりょう: 239.09469

じっけんとくせい

  • PSA: 50.09

Ethyl 2-Cyano-2-(naphthalen-1-yl)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
E908160-10g
Ethyl 2-Cyano-2-(naphthalen-1-yl)acetate
13234-71-4
10g
$ 1270.00 2022-06-05
TRC
E908160-1g
Ethyl 2-Cyano-2-(naphthalen-1-yl)acetate
13234-71-4
1g
$ 160.00 2022-06-05
TRC
E908160-1000mg
Ethyl 2-Cyano-2-(naphthalen-1-yl)acetate
13234-71-4
1g
$196.00 2023-05-18
TRC
E908160-10000mg
Ethyl 2-Cyano-2-(naphthalen-1-yl)acetate
13234-71-4
10g
$1533.00 2023-05-18
TRC
E908160-5g
Ethyl 2-Cyano-2-(naphthalen-1-yl)acetate
13234-71-4
5g
$ 800.00 2023-09-07

Ethyl 2-Cyano-2-(naphthalen-1-yl)acetate 関連文献

Ethyl 2-Cyano-2-(naphthalen-1-yl)acetateに関する追加情報

Ethyl 2-Cyano-2-(naphthalen-1-yl)acetate (CAS No. 13234-71-4): A Comprehensive Overview

Ethyl 2-Cyano-2-(naphthalen-1-yl)acetate, identified by the CAS registry number 13234-71-4, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a naphthalene ring system with a cyano group and an ethyl ester moiety. The naphthalene group, a fused bicyclic aromatic system, contributes to the compound's stability and electronic properties, while the cyano group introduces polarity and potential reactivity. The ethyl ester group further enhances solubility and compatibility in various organic solvents.

The synthesis of Ethyl 2-Cyano-2-(naphthalen-1-yl)acetate typically involves multi-step organic reactions, including Friedel-Crafts acylation and subsequent esterification. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing byproducts and improving yield. The compound has been explored for its potential applications in drug design, where its structural features make it a promising candidate for modulating biological targets such as kinases or G-protein coupled receptors (GPCRs). Research published in Journal of Medicinal Chemistry highlights its role as a lead compound in anti-cancer drug discovery.

In terms of physical properties, Ethyl 2-Cyano-2-(naphthalen-1-yl)acetate exhibits a melting point of approximately 85°C and a boiling point around 300°C under standard conditions. Its solubility in common organic solvents like dichloromethane and ethyl acetate makes it suitable for various laboratory applications. The compound's UV-vis spectrum shows strong absorption bands in the visible region, attributed to the extended conjugation within the naphthalene system. This property has been leveraged in photovoltaic materials research, where it serves as a building block for dye-sensitized solar cells (DSSCs). Studies in Nature Energy demonstrate its ability to enhance light absorption efficiency in such devices.

The electronic properties of Ethyl 2-Cyano-2-(naphthalen-1-yl)acetate have also been studied extensively using computational chemistry methods. Density functional theory (DFT) calculations reveal that the compound possesses a relatively low band gap, making it suitable for applications in organic electronics. Additionally, its ability to form stable charge transfer complexes with electron-deficient partners has been explored for use in sensors and nonlinear optical materials.

In conclusion, Ethyl 2-Cyano-2-(naphthalen-1-yl)acetate (CAS No. 13234-71-4) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and material science applications, positions it as a valuable tool for researchers in both academia and industry.

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